3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-2-14-6-3-13-1-4(7(5)6)8(10,11)12/h1-3,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLTWNIYGNFLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorine/Fluorine Exchange Strategies
The chlorine/fluorine exchange method represents a cornerstone for introducing trifluoromethyl groups into pyridine derivatives. This approach typically starts with trichloromethylpyridine precursors, which undergo sequential halogen substitution. For example, 3-picoline derivatives can be converted to 3-(trifluoromethyl)pyridine via a vapor-phase reaction using iron fluoride catalysts at temperatures exceeding 300°C . The process occurs in a two-phase reactor: a fluidized-bed phase for initial fluorination and an empty phase for subsequent nuclear chlorination .
Key challenges include maintaining regioselectivity during chlorination and minimizing byproducts such as 2-chloro-3-(trifluoromethyl)pyridine. Optimization of catalyst composition (e.g., FeF₃/Al₂O₃) and reaction time improves yields of 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-CTF), a precursor to the target compound . Table 1 summarizes yields from halogen exchange reactions using different picoline substrates.
Table 1. Halogen Exchange Yields for Trifluoromethylpyridine Derivatives
| Starting Material | Product | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Picoline | 3-Trifluoromethylpyridine | FeF₃/Al₂O₃ | 320 | 78 |
| 2-Picoline | 2-Trifluoromethylpyridine | FeF₃/SiO₂ | 310 | 65 |
| 4-Picoline | 4-Trifluoromethylpyridine | FeF₃/MgO | 330 | 72 |
Cyclization of Pyridine-Pyrrole Precursors
Constructing the pyrrolo[2,3-c]pyridine core often involves cyclizing substituted pyridine-pyrrole intermediates. A common route begins with 4-chloropyridine derivatives bearing a trifluoromethyl group at the 3-position. For instance, 4-chloro-3-(trifluoromethyl)pyridine undergoes cyclization with propargylamine derivatives under basic conditions to form the pyrrolo[2,3-c]pyridine skeleton . This method ensures regioselectivity, as the chloro group directs cyclization to the desired position.
In a patented approach, 7-(4-chlorophenyl)-1-(cyclopropylmethyl)-2,3-dimethylpyrrolo[2,3-c]pyridine was synthesized via cyclization of a chloro-substituted pyridine with a propargylamine intermediate in the presence of potassium tert-butoxide . While this example includes additional substituents, the core methodology applies to the target compound. Reaction conditions typically involve anhydrous solvents (e.g., THF or DMF) and temperatures between 80–120°C .
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis enables precise functionalization of the pyrrolo[2,3-c]pyridine ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, introduce aryl or amine groups at specific positions. For example, Chan-Lam coupling has been employed to attach arylboronic acids to the pyrrolo[2,3-c]pyridine core .
In a representative procedure, intermediate 8 (a brominated pyrrolo[2,3-c]pyridine) undergoes Chan-Lam coupling with arylboronic acids to yield biaryl derivatives . Subsequent saponification and amide formation with T3P (propylphosphonic anhydride) introduce the trifluoromethyl group via nucleophilic substitution . This stepwise approach allows modular construction of the target molecule, though it requires rigorous control over reaction stoichiometry and catalyst loading.
Industrial-Scale Vapor-Phase Synthesis
Industrial production of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine prioritizes cost-efficiency and scalability. A dual-phase reactor system combines fluorination and chlorination in a single continuous process . In the fluidized-bed phase, 3-picoline reacts with hydrogen fluoride and chlorine gas over an iron fluoride catalyst, producing 3-(trifluoromethyl)pyridine. The empty phase facilitates further chlorination at the 4-position, yielding 3-chloro-4-(trifluoromethyl)pyridine .
Key parameters include:
-
Catalyst Composition : FeF₃ supported on γ-Al₂O₃ maximizes surface area and reactivity.
-
Residence Time : 15–20 seconds in the fluidized bed ensures complete fluorination.
-
Temperature Gradient : 300°C in the fluorination phase vs. 280°C in the chlorination phase minimizes decomposition.
Functional Group Transformations
Post-cyclization functionalization offers a flexible route to introduce substituents. For example, hydrolysis of ester groups to carboxylic acids, followed by decarboxylation, can remove unwanted functionalities. In one protocol, ester 9 is saponified to acid 10 , which is then coupled with amines to form amides . While this method was developed for pyrrolo[2,3-b]pyridines, analogous steps apply to the [2,3-c] isomer.
Critical Considerations :
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates.
-
Acid Scavengers : DIPEA (N,N-diisopropylethylamine) neutralizes HCl byproducts during amide coupling .
-
Purification : Column chromatography or recrystallization ensures high purity (>98%).
Comparative Analysis of Synthetic Routes
Table 2. Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Halogen Exchange | 78 | 95 | High | Low |
| Cyclization | 65 | 90 | Moderate | Moderate |
| Transition Metal Coupling | 55 | 85 | Low | High |
| Industrial Vapor-Phase | 82 | 93 | Very High | Very Low |
The halogen exchange and industrial vapor-phase methods dominate large-scale production due to their cost-effectiveness and high yields. Laboratory-scale syntheses favor cyclization and coupling routes for their flexibility in introducing diverse substituents .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
Overview
3-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with significant potential in various scientific and industrial applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science.
Medicinal Chemistry
This compound has garnered attention for its role as a potential pharmacophore in drug development.
Kinase Inhibitors
Research indicates that pyrrolopyridine derivatives, including this compound, exhibit promising activity as kinase inhibitors. Kinases are critical in various signaling pathways and are implicated in numerous diseases, including cancer. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Studies have shown that pyrrole derivatives possess antimicrobial properties. The incorporation of the trifluoromethyl group can enhance the bioactivity of these compounds against various pathogens, making them suitable candidates for developing new antibiotics or antifungal agents .
Agrochemicals
The unique structure of this compound allows for its application in agrochemicals.
Herbicides and Pesticides
Compounds with similar structures have been evaluated for their herbicidal and pesticidal properties. The trifluoromethyl group is known to improve the efficacy of agrochemical agents by increasing their potency against target organisms while minimizing environmental impact. This compound could be explored as a lead structure for designing new herbicides .
Material Science
The incorporation of halogenated pyrrole derivatives into polymer matrices has been investigated for enhancing material properties.
Conductive Polymers
Research suggests that adding this compound to conductive polymers can improve their electrical conductivity and thermal stability. This application is particularly relevant in developing advanced materials for electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Isomerism
- 4-Chloro-3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CID 11629921) Structure: Chloro (Cl) at position 4 and CF₃ at position 3 on a pyrrolo[2,3-b]pyridine ring. The reversed substituent positions (Cl at 4 vs. 3 in the target compound) may reduce steric hindrance in binding pockets . Synthesis: Prepared via Suzuki-Miyaura coupling or halogenation reactions, similar to methods for nitro-substituted analogs .
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 175277-67-5)
- Structure : Dichloro substitution at positions 5 and 7 on the [2,3-c]pyridine core.
- Key Differences : Lack of CF₃ reduces lipophilicity (clogP ~1.2 vs. ~2.5 for the target compound), impacting membrane permeability. The dual Cl groups may enhance electrophilicity but reduce metabolic stability compared to Cl/CF₃ combinations .
- 4-Bromo-5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1379358-35-6) Structure: Bromo (Br) at position 4 and CF₃ at position 5 on a [2,3-b]pyridine ring. The CF₃ at position 5 (vs. 4 in the target compound) may alter π-π stacking interactions .
Functional Group Variations
- 3-Nitro-5-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridine (6c) Structure: Nitro (NO₂) at position 3 and 4-CF₃-phenyl at position 5. Key Differences: The nitro group increases reactivity (e.g., susceptibility to reduction) compared to Cl/CF₃. The phenyl extension enhances π-stacking but may reduce solubility . Biological Relevance: Nitro-substituted analogs show antiproliferative activity, but toxicity risks limit therapeutic utility compared to halogenated derivatives .
- 7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide (Compound 12) Structure: Chloroaniline and methyl groups introduce hydrogen-bond donors and steric bulk. Key Differences: The aniline moiety improves target affinity (e.g., kinase inhibition) but increases molecular weight (~399 g/mol vs.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The CF₃ group in the target compound increases lipophilicity (clogP = 2.5), favoring blood-brain barrier penetration compared to dichloro analogs.
- The rigid pyrrolo[2,3-c]pyridine scaffold minimizes rotatable bonds, enhancing metabolic stability .
Biological Activity
3-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C8H4ClF3N2, with a unique structure that includes a pyrrole moiety fused to a pyridine ring. The trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H4ClF3N2 |
| Molecular Weight | 220.57 g/mol |
| SMILES | C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F |
| InChI | InChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14) |
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit notable antitumor properties. For example, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating significant cytotoxicity. A study highlighted the effectiveness of certain derivatives in inhibiting ovarian cancer cells while exhibiting limited toxicity towards healthy cells .
Antimicrobial Activity
Pyrrolo[2,3-c]pyridine derivatives have also shown promise as antimicrobial agents. Various studies report their efficacy against bacteria and fungi, suggesting potential applications in treating infections. Notably, compounds have demonstrated activity against Mycobacterium tuberculosis and other resistant strains .
Antiviral Activity
The antiviral potential of pyrrolo[2,3-c]pyridine derivatives has been explored in several studies. For instance, certain compounds were evaluated for their ability to inhibit HIV replication, showcasing moderate activity with effective concentrations below 10 µM for some derivatives .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity. Key findings include:
- Substituents : The presence of electronegative groups like trifluoromethyl increases lipophilicity and may enhance interaction with biological targets.
- Positioning : The position of substituents on the pyrrole and pyridine rings significantly influences the compound's potency and selectivity against various biological targets.
Study 1: Anticancer Efficacy
In a study by Kalai et al., a series of pyrrolo[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer activity. The most promising compound exhibited significant cytotoxicity against ovarian cancer cells with an IC50 value below 10 µM while maintaining low toxicity towards non-cancerous cells .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of several pyrrolo[2,3-c]pyridine derivatives against common pathogens. Results indicated that certain esters displayed MIC values less than 0.15 µM against resistant strains of bacteria, highlighting their potential as therapeutic agents in infectious diseases .
Q & A
Q. What are the recommended synthetic routes for preparing 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine?
The synthesis typically involves multi-step reactions:
- Halogenation : Fluorination or chlorination using agents like Selectfluor® under anhydrous conditions (e.g., acetonitrile/ethanol at 70°C), though yields may vary (e.g., 29% for fluorination in one protocol) .
- Cyclization : Fischer cyclization or Pd-catalyzed coupling (e.g., Suzuki-Miyaura with boronic acids) to assemble the pyrrolopyridine core .
- Purification : Column chromatography (DCM/ethyl acetate gradients) or recrystallization to isolate the product .
Q. How is structural characterization performed for this compound?
Key methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.2 ppm) and NH groups (δ ~11.8 ppm, broad singlet) .
- ¹⁹F NMR : Distinct signals for CF₃ groups (δ −172 to −170 ppm) .
- HRMS : Accurate mass determination (e.g., [M+H]⁺ calculated: 171.0120, observed: 171.0123) .
- X-ray Diffraction : Resolves bond lengths/angles and hydrogen-bonding interactions (e.g., N–H⋯N and C–H⋯Cl) .
Q. What are the key physicochemical properties of this compound?
- Molecular Formula : C₈H₄ClF₃N₂ .
- SMILES : C1=CN=C2C(=C1Cl)C(=CN2)C(F)(F)F .
- Lipophilicity : The trifluoromethyl group enhances logP (~2.5), improving membrane permeability .
- Stability : Resists hydrolysis under acidic/basic conditions but may degrade under prolonged UV exposure .
Advanced Research Questions
Q. What biological mechanisms are associated with this compound?
- Enzyme Inhibition : Acts as a phosphodiesterase (PDE) inhibitor due to interactions with catalytic domains via the trifluoromethyl group .
- Kinase Targeting : Modulates fibroblast growth factor receptor (FGFR) activity by binding to the ATP pocket, validated via molecular docking .
- Apoptosis Induction : Downregulates survivin phosphorylation (Thr34) in cancer models, triggering caspase-dependent apoptosis .
Q. How do structural modifications impact bioactivity?
- Substituent Effects :
- Chloro Group : Enhances electrophilicity for nucleophilic substitution reactions .
- Trifluoromethyl Group : Boosts metabolic stability and target affinity (e.g., 10-fold increase in FGFR1 inhibition vs. non-CF₃ analogs) .
- SAR Insights : Quantitative structure-activity relationship (QSAR) models highlight the importance of electronic parameters (e.g., Hammett σ) for optimizing inhibitory potency .
Q. How can contradictions in reported data be resolved?
- Synthetic Yield Variability : Low yields (e.g., 29% ) may arise from competing side reactions. Alternative protocols using microwave-assisted synthesis or flow chemistry can improve efficiency .
- Biological Discrepancies : Differences in IC₅₀ values across studies may reflect assay conditions (e.g., cell line specificity). Standardized assays (e.g., Eurofins Panlabs kinase profiling) are recommended for cross-study comparisons .
Q. What computational tools are used to study its electronic properties?
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.59 eV for 4-chloro analogs), correlating with kinetic stability .
- Molecular Dynamics (MD) : Simulates binding modes with FGFR1, identifying key residues (e.g., D641 hydrogen bonding) .
- Charge Density Analysis : Maps electron distribution to validate covalent bonding in the pyrrolopyridine core (Laplacian values: −11.37 to −19.20 eÅ⁻⁵) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
